Quantified Lipophilicity Advantage (ΔXLogP3-AA = +0.6) Over Non-Halogenated Analog for Enhanced Polyester Dye Uptake
The target compound exhibits a computed XLogP3-AA value of 4.2 [1], compared to 3.6 for the non-halogenated analog 4-((4-aminophenyl)azo)naphthalen-1-amine (PubChem CID 22416) [2], representing a +0.6 log unit increase. This higher lipophilicity, attributed to the ortho-chloro substituent, predicts stronger hydrophobic interactions with synthetic fibers, directly enhancing disperse dye substantivity and wash fastness on polyester substrates [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 4-((4-aminophenyl)azo)naphthalen-1-amine (non-chloro analog), XLogP3-AA = 3.6 |
| Quantified Difference | +0.6 log P units (approx. 4-fold increase in hydrophobicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); identical method applied to both compounds |
Why This Matters
Higher lipophilicity directly improves dye substantivity on hydrophobic synthetic fibers, reducing the required dye concentration and lowering production costs in high-volume textile dyeing operations.
- [1] PubChem CID 3020307, Computed Properties, XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/3020307 View Source
- [2] PubChem CID 22416, Computed Properties, XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/22416 View Source
- [3] Zollinger, H. Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd ed., VHCA, 2003, pp. 155-162. ISBN 978-3-906390-23-1 View Source
